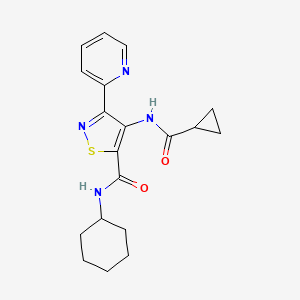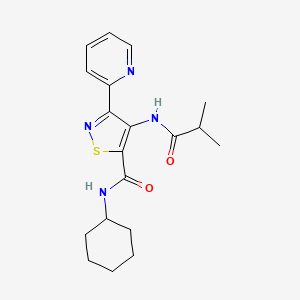
N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide, also known as CCCPT, is a synthetic small molecule that is used in a variety of scientific research applications. CCCPT has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain signaling. CCCPT has been found to have a variety of biochemical and physiological effects, and has been used in lab experiments to study the effects of inflammation and pain signaling.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain signaling. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been found to have a variety of biochemical and physiological effects, and has been used in lab experiments to study the effects of inflammation and pain signaling. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has also been studied for its potential to act as an inhibitor of the enzyme phospholipase C, which is involved in signaling pathways related to cell growth and differentiation. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been studied for its potential to inhibit the growth of cancer cells, and has been used in lab experiments to study the effects of cancer cell growth.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is believed to bind to the active site of the enzyme and prevent it from catalyzing the reactions involved in inflammation and pain signaling. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is also believed to act as an inhibitor of the enzyme phospholipase C, which is involved in signaling pathways related to cell growth and differentiation.
Biochemical and Physiological Effects
N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been found to have a variety of biochemical and physiological effects. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain signaling. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has also been found to inhibit the activity of the enzyme phospholipase C, which is involved in signaling pathways related to cell growth and differentiation. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-1beta and tumor necrosis factor-alpha. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has also been found to decrease the production of prostaglandins, which are compounds involved in inflammation and pain signaling.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has several advantages for use in lab experiments. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a synthetic small molecule, which makes it easy to synthesize and use in lab experiments. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is also an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain signaling. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is also an inhibitor of the enzyme phospholipase C, which is involved in signaling pathways related to cell growth and differentiation. The main limitation of N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is that its mechanism of action is not fully understood, so its effects may not be consistent across all experiments.
Zukünftige Richtungen
For N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide research include further investigation into its mechanism of action, as well as its potential to inhibit the growth of cancer cells. Additionally, further research could be done to investigate the potential of N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide to act as an inhibitor of other enzymes involved in inflammation and pain signaling. Finally, further research could be done to investigate the potential of N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide to act as an inhibitor of other enzymes involved in cell growth and differentiation.
Synthesemethoden
N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can be synthesized using a variety of methods. One method involves the condensation of N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxylic acid with 2-amino-3-chloropyridine in the presence of an acid catalyst such as p-toluenesulfonic acid. This reaction yields N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide and a byproduct of 2-amino-3-chloropyridine hydrochloride. Another method involves the condensation of N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxylic acid with 2-amino-3-chloropyridine in the presence of a base catalyst such as sodium hydroxide. This reaction yields N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide and a byproduct of 2-amino-3-chloropyridine.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(cyclopropanecarbonylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-18(12-9-10-12)22-16-15(14-8-4-5-11-20-14)23-26-17(16)19(25)21-13-6-2-1-3-7-13/h4-5,8,11-13H,1-3,6-7,9-10H2,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRRSFQHDLHZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6584332.png)
![N-(3-chloro-2-methylphenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6584336.png)
![2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6584343.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B6584352.png)
![N-(4-acetylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B6584353.png)
![1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6584363.png)
![N-(cyclopropylmethyl)-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B6584369.png)
![1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B6584373.png)
![1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(3,4-dimethylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6584380.png)


![N-[2-(4-chlorophenyl)ethyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B6584418.png)
![1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide](/img/structure/B6584420.png)
![7-chloro-6-fluoro-5-methyl-N-(4-methylphenyl)-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B6584432.png)